3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C11H20O2. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a 3-methylbutan-2-yl group attached to the oxane ring at the 3-position, and an aldehyde functional group at the same position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with appropriate alkylating agents. One common method is the alkylation of oxane with 3-methylbutan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the oxane and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where the 3-methylbutan-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Strong bases like NaH or KOtBu in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: 3-(3-Methylbutan-2-yl)oxane-3-carboxylic acid.
Reduction: 3-(3-Methylbutan-2-yl)oxane-3-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity. Studies may focus on its interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties. Research may involve its use as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the oxane ring and alkyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylbutan-2-yl)oxane-3-carboxylic acid: An oxidized form of the compound with a carboxylic acid group.
3-(3-Methylbutan-2-yl)oxane-3-methanol: A reduced form of the compound with a primary alcohol group.
3-(3-Methylbutan-2-yl)oxane-3-amine: A derivative with an amine group instead of the aldehyde.
Uniqueness
3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde is unique due to its specific combination of functional groups and structural features. The presence of both an oxane ring and an aldehyde group provides distinct reactivity and potential for diverse chemical transformations. This makes it a versatile compound in synthetic chemistry and a valuable target for research in various scientific fields.
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-(3-methylbutan-2-yl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9(2)10(3)11(7-12)5-4-6-13-8-11/h7,9-10H,4-6,8H2,1-3H3 |
InChI Key |
AILMIFOVJZYCNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1(CCCOC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.